molecular formula C13H14F3N B15250698 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline

Cat. No.: B15250698
M. Wt: 241.25 g/mol
InChI Key: PNNXTZJILDAJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is an organic compound with the molecular formula C₁₃H₁₄F₃N It is a derivative of indoline, characterized by the presence of a trifluoromethyl group at the 5-position and a methylene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with indoline derivatives, which are then modified to introduce the trifluoromethyl group.

    Reaction Conditions:

    Methylene Group Introduction: The methylene group can be introduced through a reaction with formaldehyde (CH₂O) under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce various reduced indoline derivatives.

Scientific Research Applications

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1,3,3-Trimethyl-2-methylene-5-chloroindoline: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

1,3,3-trimethyl-2-methylidene-5-(trifluoromethyl)indole

InChI

InChI=1S/C13H14F3N/c1-8-12(2,3)10-7-9(13(14,15)16)5-6-11(10)17(8)4/h5-7H,1H2,2-4H3

InChI Key

PNNXTZJILDAJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)C(F)(F)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.